N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-15-7-6-13-18-19-14(21(13)20-15)8-17-16(22)12-9-24-10-4-2-3-5-11(10)25-12/h2-7,12H,8-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWPWIPXPUPSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3COC4=CC=CC=C4O3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extraterminal (BET) family. BRD4 plays a crucial role in regulating gene transcription by binding to acetylated histones.
Mode of Action
The compound interacts with its target, BRD4, through bivalent binding , which enhances its potency. This interaction results in the downregulation of c-Myc, a protein associated with cell proliferation and growth.
Biochemical Pathways
The compound’s interaction with BRD4 affects the c-Myc pathway . Downregulation of c-Myc can lead to decreased cell proliferation and growth, which is beneficial in the context of diseases like cancer.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a unique structural framework that combines a methoxy-substituted triazolo-pyridazine core with a 2,3-dihydrobenzo[b][1,4]dioxine moiety. This structural diversity is crucial for its pharmacological properties. The molecular formula is C16H16N6O3, and its molecular weight is approximately 336.34 g/mol.
Biological Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The following table summarizes key findings related to the biological activity of this compound and related compounds:
The exact mechanism of action for this compound is not fully elucidated; however, studies suggest it may act as an inhibitor of specific kinases involved in cancer progression. For instance, related compounds have shown inhibition of c-Met kinase with nanomolar potency.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Anticancer Studies : A study demonstrated that triazolo derivatives exhibit potent anti-tumor effects against various cancer cell lines. The compound 22i was found to inhibit cell proliferation effectively at low concentrations ( ).
- Kinase Inhibition : Research on related compounds has shown significant inhibition of kinases such as ALK5 with very low IC50 values (around 0.013 μM), indicating potential for therapeutic applications in oncology ( ).
Comparison with Similar Compounds
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
- Molecular Formula : C₂₀H₂₃N₇O₂
- Molecular Weight : 393.44 g/mol
- Key Features: Shares the 6-methoxy-triazolo[4,3-b]pyridazine core but replaces the dihydrodioxine-carboxamide with a benzimidazole-ethyl-propanamide substituent.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives
Comparison with Target Compound :
- The target’s 6-methoxy group (vs.
- The dihydrodioxine-carboxamide substituent in the target may confer distinct steric and electronic properties compared to benzamide/sulfonamide groups in .
Dihydrobenzo[b][1,4]dioxine Derivatives
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1)
- Molecular Formula : C₁₆H₁₂F₂N₄O₃S
- Key Features : Retains the dihydrodioxine scaffold but replaces the carboxamide with a carbohydrazide linkage to a fluorinated thiazole ring.
- Implications : The carbohydrazide group may enhance metal chelation or hydrogen-bonding interactions compared to carboxamide .
Comparison with Target Compound :
- The carboxamide in the target compound (vs.
- The triazolo-pyridazine core in the target may offer π-π stacking advantages over the thiazole in .
Carboxamide-Linked Heterocycles
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Comparison with Target Compound :
- The target’s triazolo-pyridazine core is more electron-deficient than imidazo-pyridine, which may enhance interactions with biological targets like kinases or receptors.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications and Gaps
- The target compound’s methoxy group and carboxamide linkage position it uniquely among triazolo-pyridazine derivatives. Further studies should evaluate its solubility, metabolic stability, and activity against microbial or kinase targets.
Q & A
Q. How can reaction yields be improved for low-conversion steps (e.g., cyclization or substitution)?
- Optimize via Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity. For example, microwave-assisted synthesis at 120°C in DMF may enhance cyclization efficiency by 20–30% .
Q. What strategies mitigate batch-to-batch variability in final compound purity?
- Implement QC checkpoints : Monitor intermediates by TLC/HPLC after each step. Use prep-HPLC (C18 column, MeCN/H2O gradient) for final purification to achieve >95% purity .
Theoretical & Mechanistic Insights
Q. How does the methoxy group at position 6 influence electronic properties of the triazolo-pyridazine core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
